molecular formula C14H19NO2S2 B2672557 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797028-93-3

4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2672557
CAS No.: 1797028-93-3
M. Wt: 297.43
InChI Key: DNMHPTDUTVPLMB-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane is a chemically synthesized small molecule featuring a seven-membered 1,4-thiazepane ring system, a core structure of significant interest in pharmaceutical research and drug discovery. This specific analogue is distinguished by its dual functionalization with a phenyl group at the 7-position and a cyclopropylsulfonyl moiety at the 4-position. The 1,4-thiazepane scaffold is a well-recognized pharmacophore in medicinal chemistry, often explored for its potential to interact with various biological targets due to its conformational flexibility and ability to display substituents in three-dimensional space . The incorporation of the cyclopropylsulfonyl group is a strategic modification, as sulfonyl-containing compounds are frequently utilized in chemical synthesis and are known to influence the molecule's physicochemical properties, polarity, and potential as a hydrogen bond acceptor, which can be critical for optimizing binding affinity and pharmacokinetic profiles . The phenyl substituent provides a classic aromatic handle for hydrophobic interactions. This combination of features makes this compound a valuable chemical intermediate or building block for researchers working in diverse fields, including the design of novel bioactive compounds, the development of chemical probes for target validation, and structure-activity relationship (SAR) studies, particularly in the context of central nervous system (CNS) and metabolic disorders. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylsulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S2/c16-19(17,13-6-7-13)15-9-8-14(18-11-10-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMHPTDUTVPLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane typically involves the condensation of cyclopropylsulfonyl chloride with a suitable thiazepane precursor. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiazepane derivative.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated thiazepane.

    Substitution: Various substituted thiazepane derivatives depending on the electrophile used.

Scientific Research Applications

4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

4-((4-Fluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane
  • Key Difference : Replaces the cyclopropylsulfonyl group with a 4-fluorophenylsulfonyl substituent.
  • However, the bulky aromatic ring may reduce conformational flexibility, affecting target binding .
Thiadiazolo-Pyrimidine Derivatives (e.g., 7-Phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine)
  • Core Structure : Shares the 7-phenyl substitution but replaces the thiazepane ring with a thiadiazolo-pyrimidine scaffold.
  • Functional Implications : The fused heterocyclic system enhances π-π stacking interactions in biological systems, which may improve binding to aromatic-rich enzyme pockets. This contrasts with the thiazepane’s saturated ring, which offers greater torsional flexibility .
4-(Cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylic Acid
  • The sulfonamidomethyl linkage and carboxylic acid terminus suggest utility in prodrug design or as a polar pharmacophore, differing from the direct sulfonyl-thiazepane conjugation in the target compound .
Analytical Data
Compound LC/MS Retention Time (min) MS m/z (M+H)+ Key Spectroscopy
4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane Not reported Not available NMR, IR (inferred)
4-((4-Fluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane Not reported Not available NMR, IR (inferred)
4-(Cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylic acid 1.81 276 LC/MS, NMR
7-Phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine Not reported Not available NMR, 13C, IR

Note: Gaps in data for the target compound highlight the need for further experimental characterization.

Biological Activity

4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane is a thiazepane derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound has been investigated for its effects on various biological targets, including its role in inflammation, cancer treatment, and neurological disorders.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12H15N1O2S2
  • Molecular Weight: 273.38 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. Preliminary studies suggest that it may inhibit protein tyrosine kinases (PTKs), which play a crucial role in signal transduction pathways that regulate cell proliferation and differentiation.

Target Pathways

  • Signal Transduction Pathways: Inhibition of PTKs can disrupt pathways involved in cellular growth and survival.
  • Inflammatory Response: The compound may modulate inflammatory responses by affecting the recruitment and activation of immune cells.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its utility as a therapeutic agent in oncology.

Cancer Type Effect Observed Reference
Breast CancerInhibition of cell growth
Prostate CancerInduction of apoptosis
Lung CancerSuppression of metastasis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It appears to reduce neutrophil migration towards sites of inflammation, thereby potentially alleviating conditions characterized by excessive inflammatory responses.

Case Studies

  • In Vivo Model of Inflammation:
    In a zebrafish model, treatment with this compound resulted in a significant reduction in neutrophil recruitment to inflamed tissues. This suggests a mechanism where the compound promotes resolution of inflammation by inhibiting the migration of immune cells.
  • Cancer Treatment Studies:
    A study involving human breast cancer cell lines demonstrated that treatment with this thiazepane derivative led to decreased cell viability and increased apoptosis rates. The findings indicate its potential application in targeted cancer therapies.

Q & A

Q. Purity Optimization :

  • Chromatography : Use flash column chromatography (silica gel, gradient elution) .
  • Crystallization : Recrystallization from ethanol/water mixtures .
  • Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationK₂CO₃, DMF, 80°C65–7085–90
SulfonylationCyclopropylsulfonyl chloride, Et₃N, CH₂Cl₂, RT75–8090–95
CouplingPd(PPh₃)₄, NaHCO₃, DME/H₂O, 90°C60–6585–90

Advanced: How can computational methods predict the reactivity of the thiazepane ring in functionalization?

Answer:

  • DFT Calculations : Model the electron density of the sulfur and nitrogen atoms in the thiazepane ring to identify nucleophilic/electrophilic sites. For example, sulfonyl groups reduce electron density at sulfur, making it less reactive toward oxidation .
  • Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes) by simulating hydrogen bonding between the sulfonyl group and active-site residues .
  • MD Simulations : Analyze conformational flexibility of the seven-membered ring under physiological conditions to guide derivatization .

Key Insight : The cyclopropylsulfonyl group enhances steric hindrance, limiting ring-opening reactions compared to non-sulfonylated analogs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify protons on the phenyl group (δ 7.2–7.5 ppm) and thiazepane ring (δ 3.0–4.0 ppm for CH₂-S/N). Sulfonyl groups deshield adjacent protons .
  • HRMS : Confirm molecular formula (e.g., C₁₄H₁₇NO₂S₂) with <2 ppm error .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and C-S bonds (700–600 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data across structural analogs?

Answer:
Case Study : Discrepancies in antimicrobial activity between this compound and its difluorophenyl analog :

  • Structural Analysis : Fluorine substituents increase electronegativity, altering target binding .
  • Assay Variability : Standardize MIC testing using broth microdilution (CLSI guidelines) to minimize false negatives .

Q. Table 2: Bioactivity Comparison

CompoundSubstituentMIC (μg/mL)Target Enzyme IC₅₀ (μM)
APhenyl12.58.3
B2,5-Difluorophenyl6.23.1

Methodological Fix : Use isogenic cell lines and control for efflux pump expression .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Thermal Stability : Stable up to 150°C (TGA data) but degrades at higher temperatures via ring-opening .
  • Light Sensitivity : Store in amber vials at -20°C to prevent sulfonyl group photodegradation .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis .

Advanced: How to design analogs for improved pharmacokinetics while retaining bioactivity?

Answer:

  • Bioisosteric Replacement : Replace the cyclopropylsulfonyl group with trifluoromethanesulfonyl to enhance metabolic stability .
  • Prodrug Strategies : Esterify the sulfonyl group (e.g., methyl ester) for increased membrane permeability, with in vivo hydrolysis .
  • SAR Studies : Test substituents at the 7-position (e.g., electron-withdrawing groups on phenyl) to optimize logP and solubility .

Q. Key Data :

  • logP (Predicted) : 2.1 (parent) vs. 1.8 (trifluoromethyl analog) .
  • Aqueous Solubility : 0.5 mg/mL (parent) vs. 1.2 mg/mL (prodrug ester) .

Basic: What are the documented biological targets of thiazepane derivatives?

Answer:

  • Enzyme Inhibition : Serine proteases (e.g., trypsin-like enzymes) via sulfonyl group interactions .
  • Receptor Modulation : GPCRs (e.g., dopamine D₂) through hydrophobic interactions with the phenyl group .
  • Antimicrobial Targets : Bacterial dihydrofolate reductase (DHFR) .

Advanced: What strategies mitigate side reactions during sulfonylation of the thiazepane core?

Answer:

  • Temperature Control : Perform sulfonylation at 0–5°C to minimize sulfone over-oxidation .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • By-Product Removal : Employ scavenger resins (e.g., polymer-bound thiourea) to trap excess reagents .

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